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Cat. No.: B023522 Get Quote

Levofloxacin Q-Acid: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
Levofloxacin Q-acid, systematically named (S)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-

pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid, is a pivotal chemical intermediate in the

synthesis of Levofloxacin, a third-generation fluoroquinolone antibiotic.[3] As a key precursor,

the purity and characterization of Levofloxacin Q-acid are of paramount importance in the

pharmaceutical industry to ensure the quality and efficacy of the final active pharmaceutical

ingredient (API). This technical guide provides an in-depth overview of the chemical structure,

physicochemical properties, synthesis, and analytical methodologies related to Levofloxacin
Q-acid.

Chemical Structure and Identification
Levofloxacin Q-acid possesses a tricyclic core structure fundamental to the quinolone class of

antibiotics. The chemical identity of this compound is well-established through various

nomenclature and registry systems.
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Identifier Value

IUPAC Name

(2S)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-

azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-

tetraene-11-carboxylic acid[2]

CAS Number 100986-89-8[2]

Molecular Formula C₁₃H₉F₂NO₄[2][4]

Molecular Weight 281.21 g/mol [2][4]

SMILES
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2F

)F)C(=O)O[2]

InChI Key NVKWWNNJFKZNJO-YFKPBYRVSA-N[2]

Physicochemical Properties
The physical and chemical characteristics of Levofloxacin Q-acid are crucial for its handling,

processing, and role in synthesis.

Property Value

Appearance White to light yellow powder/crystal

Melting Point >300 °C

Solubility Slightly soluble in DMSO

pKa (Predicted) 2.99[5]

XLogP (Predicted) 1.931[5]

Topological Polar Surface Area 68.53 Å²[5]

Optical Rotation -64° (c=1 in DMSO)[6]

Synthesis of Levofloxacin Q-Acid
Levofloxacin Q-acid is a key intermediate in the synthesis of Levofloxacin. The general

synthetic route involves the cyclization of a substituted quinolone precursor. While specific
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industrial protocols are proprietary, the chemical literature outlines the fundamental steps.

Representative Synthetic Protocol
The synthesis of Levofloxacin often starts from (S)-(-)-9,10-Difluoro-3-methyl-7-oxo-2,3-

dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid ethyl ester. The hydrolysis of

this ester yields Levofloxacin Q-acid.

Materials:

(S)-(-)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-

carboxylic acid ethyl ester

Sodium hydroxide or another suitable base

Water

Hydrochloric acid or another suitable acid for neutralization

Ethanol or other suitable solvent for crystallization

Procedure:

The starting ester is dissolved in a suitable solvent, such as ethanol or a mixture of water

and a miscible organic solvent.

An aqueous solution of a base (e.g., sodium hydroxide) is added to the reaction mixture.

The mixture is heated to reflux and stirred for a specified period to ensure complete

hydrolysis of the ester.

After cooling, the reaction mixture is acidified with an acid (e.g., hydrochloric acid) to

precipitate the Levofloxacin Q-acid.

The precipitated solid is collected by filtration, washed with water, and then with a suitable

organic solvent.
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The crude product is then purified by recrystallization from an appropriate solvent system to

yield pure Levofloxacin Q-acid.

The following diagram illustrates the synthetic pathway from Levofloxacin Q-acid to

Levofloxacin.

Synthesis of Levofloxacin from Levofloxacin Q-acid

Starting Material Reagents

Reaction

Final Product

Levofloxacin Q-acid

Condensation Reaction

N-methylpiperazine Solvent (e.g., DMSO)

Levofloxacin
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Synthesis of Levofloxacin.

Analytical Methodologies
The quality control of Levofloxacin Q-acid is critical. High-Performance Liquid

Chromatography (HPLC) is the most common analytical technique for assessing its purity and

quantifying impurities.

Representative HPLC Protocol
This protocol is a general representation for the analysis of Levofloxacin and its related

substances, including Levofloxacin Q-acid.

Chromatographic Conditions:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b023522?utm_src=pdf-body
https://www.benchchem.com/product/b023522?utm_src=pdf-body
https://www.benchchem.com/product/b023522?utm_src=pdf-body-img
https://www.benchchem.com/product/b023522?utm_src=pdf-body
https://www.benchchem.com/product/b023522?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b023522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer) and an

organic modifier (e.g., acetonitrile or methanol).

Flow Rate: Typically 1.0 mL/min.

Detection: UV spectrophotometry at a wavelength of approximately 294 nm.[7]

Column Temperature: Maintained at a constant temperature, for instance, 35°C.[7]

Sample Preparation:

Accurately weigh a known amount of the Levofloxacin Q-acid sample.

Dissolve the sample in a suitable diluent (often the mobile phase).

Filter the solution through a 0.45 µm filter before injection into the HPLC system.

Procedure:

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

Inject a known volume of the prepared sample solution.

Record the chromatogram and determine the peak area of Levofloxacin Q-acid and any

impurities.

Calculate the purity of the sample based on the relative peak areas.

The following diagram illustrates a typical analytical workflow for HPLC analysis.
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Analytical Workflow for HPLC Analysis of Levofloxacin Q-acid

Sample Preparation
(Weighing, Dissolving, Filtering)

HPLC System
(Pump, Injector, Column, Detector)

Injection

Data Acquisition
(Chromatogram)

Detection

Data Analysis
(Peak Integration, Purity Calculation)

Processing
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HPLC Analytical Workflow.

Biological Context: Mechanism of Action of
Levofloxacin
While Levofloxacin Q-acid itself is considered inactive, it is the direct precursor to the potent

antibiotic Levofloxacin.[8] Understanding the mechanism of action of the final drug product

provides essential context for the importance of its synthesis. Levofloxacin exerts its

bactericidal effects by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV.

DNA Gyrase: This enzyme is responsible for the negative supercoiling of bacterial DNA, a

process essential for DNA replication and transcription.

Topoisomerase IV: This enzyme is crucial for the segregation of replicated daughter

chromosomes during cell division.
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By inhibiting these enzymes, Levofloxacin disrupts essential cellular processes, leading to

bacterial cell death. The following diagram illustrates this mechanism.

Mechanism of Action of Levofloxacin

Drug
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DNA Gyrase

Inhibits

Topoisomerase IV

Inhibits

DNA Replication &
Transcription

Essential for
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Inhibition of Bacterial Enzymes.

Conclusion
Levofloxacin Q-acid is a fundamentally important molecule in pharmaceutical manufacturing.

A thorough understanding of its chemical and physical properties, combined with robust

synthetic and analytical methods, is essential for the consistent production of high-quality
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Levofloxacin. This guide provides a foundational overview for professionals in the field,

emphasizing the critical parameters for the control and use of this key intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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